molecular formula C11H13N3 B2849632 4-(2-Ethyl-1H-imidazol-1-YL)aniline CAS No. 75395-47-0

4-(2-Ethyl-1H-imidazol-1-YL)aniline

Cat. No.: B2849632
CAS No.: 75395-47-0
M. Wt: 187.246
InChI Key: HCOWOSINIWWAAE-UHFFFAOYSA-N
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Description

4-(2-Ethyl-1H-imidazol-1-YL)aniline is a chemical compound with the molecular formula C11H13N3. It is characterized by the presence of an imidazole ring substituted with an ethyl group at the 2-position and an aniline group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1H-imidazol-1-YL)aniline typically involves the cyclization of amido-nitriles. One method involves the reaction of 2-ethylimidazole with 4-nitroaniline, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1H-imidazol-1-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and variously substituted aniline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
One significant application of 4-(2-Ethyl-1H-imidazol-1-YL)aniline is its role as a potential antitumor agent. Research indicates that compounds similar to this structure can act as agonists for Toll-like receptors (TLRs), specifically TLR1 and TLR2, which are crucial in the immune response against tumors. These compounds can enhance the immune system's ability to recognize and attack cancer cells, making them valuable in cancer therapy .

Vaccine Adjuvants
Additionally, this compound has been identified as a candidate for use as a vaccine adjuvant. Vaccine adjuvants are substances that enhance the body's immune response to an antigen. The ability of this compound to activate TLRs suggests it could improve vaccine efficacy by promoting a stronger and more sustained immune response .

Chromatographic Applications

Ligand in Mixed-Mode Chromatography
this compound has also been utilized as a ligand in mixed-mode chromatography, a technique used for the purification of proteins and other biomolecules. In this context, the compound can be immobilized on chromatographic supports to selectively bind target proteins such as immunoglobulin G (IgG). The effectiveness of this ligand in various pH environments makes it suitable for diverse applications in protein purification .

Case Study 1: Antitumor Efficacy

In a study exploring the effects of TLR agonists on cancer treatment, compounds structurally related to this compound demonstrated significant tumor regression in preclinical models. The activation of TLR pathways led to increased production of cytokines that facilitate immune responses against tumors, indicating its potential as part of combination therapies in oncology .

Case Study 2: Vaccine Development

A patent application highlighted the use of imidazole derivatives, including this compound, as adjuvants in vaccine formulations. The study showed that these compounds could enhance antibody production and T-cell activation, leading to improved protective effects against viral infections .

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, affecting the function of biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethyl-1H-imidazol-1-YL)aniline is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with molecular targets and its overall stability .

Biological Activity

4-(2-Ethyl-1H-imidazol-1-YL)aniline is an organic compound characterized by the presence of an imidazole ring linked to an aniline moiety through an ethyl group. This structural configuration is significant as it influences the compound's biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

The chemical formula for this compound is C11H14N3, consisting of 11 carbon atoms, 14 hydrogen atoms, and 3 nitrogen atoms. The imidazole ring plays a crucial role in its biological interactions due to its basicity and ability to coordinate with various metal ions.

Antimicrobial Properties

Research has demonstrated that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity against a variety of bacteria and fungi. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents.

Compound Microbial Target Activity
This compoundE. coliModerate inhibition
This compoundS. aureusSignificant inhibition

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inducing apoptosis in cancer cell lines. For example, a related compound demonstrated significant antiproliferative effects against HeLa cells by modulating apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Cell Line IC50 (µM) Mechanism
HeLa3.24Induction of apoptosis via Bax/Bcl-2 modulation
MCF75.00Cell cycle arrest and apoptosis

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors. The imidazole ring can mimic histidine residues in proteins, facilitating interactions that can inhibit enzyme activity or modulate receptor signaling pathways.

Case Studies

In one study, compounds structurally related to this compound were tested for their ability to disrupt HIV integrase interactions. Several derivatives exhibited over 50% inhibition rates, suggesting potential therapeutic applications in antiviral treatments .

Properties

IUPAC Name

4-(2-ethylimidazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-11-13-7-8-14(11)10-5-3-9(12)4-6-10/h3-8H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOWOSINIWWAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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